molecular formula C12H12N2O3 B12678868 (Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid CAS No. 160282-14-4

(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid

Cat. No.: B12678868
CAS No.: 160282-14-4
M. Wt: 232.23 g/mol
InChI Key: AAOBFDRILPWRPX-VBKTUFRMSA-N
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Description

(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom bonded to a hydrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol, methanol, and acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their ability to interact with various biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds with similar hydrazone linkages.

    Aldehydes and Ketones: Precursors used in the synthesis of hydrazones.

    Oximes: Compounds with a similar C=N-OH structure.

Uniqueness

What sets (Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid apart is its specific structure, which may confer unique reactivity and biological activity compared to other hydrazones or related compounds.

Properties

CAS No.

160282-14-4

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid

InChI

InChI=1S/C12H12N2O3/c1-9(10-5-3-2-4-6-10)13-14-11(15)7-8-12(16)17/h2-8H,1H3,(H,14,15)(H,16,17)/b8-7-,13-9-

InChI Key

AAOBFDRILPWRPX-VBKTUFRMSA-N

Isomeric SMILES

C/C(=N/NC(=O)/C=C\C(=O)O)/C1=CC=CC=C1

Canonical SMILES

CC(=NNC(=O)C=CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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